N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine
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Overview
Description
N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine is a compound belonging to the class of 1,3,5-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base . Microwave irradiation can also be used to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: Replacement of the methoxy or piperidinyl groups with other nucleophiles.
Oxidation and reduction: Modifications of the functional groups attached to the triazine ring.
Hydrolysis: Breaking down the compound into smaller fragments in the presence of water and acid or base.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux or microwave irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted triazine derivatives with potential biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-1-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine
- 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazin-2,4-di-amine
Uniqueness
N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its heptyl and piperidinyl groups contribute to its lipophilicity and ability to interact with biological membranes, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-3-4-5-6-8-11-17-14-18-15(20-16(19-14)22-2)21-12-9-7-10-13-21/h3-13H2,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZOMHPKUSYSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1=NC(=NC(=N1)OC)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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